molecular formula C12H25NO2 B8689846 4-tert-Butyl-2,6-diethylmorpholin-2-ol CAS No. 109605-07-4

4-tert-Butyl-2,6-diethylmorpholin-2-ol

Cat. No.: B8689846
CAS No.: 109605-07-4
M. Wt: 215.33 g/mol
InChI Key: OLNPCQNTPPRZBA-UHFFFAOYSA-N
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Description

4-tert-Butyl-2,6-diethylmorpholin-2-ol is a substituted morpholine derivative characterized by a six-membered morpholine ring containing one oxygen atom and three alkyl substituents: a tert-butyl group at position 4 and ethyl groups at positions 2 and 4. Structural analogs and related compounds (e.g., tert-butyl-substituted phenols, sulfonates, and nitroaromatics) will be used for comparative analysis.

Properties

CAS No.

109605-07-4

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

4-tert-butyl-2,6-diethylmorpholin-2-ol

InChI

InChI=1S/C12H25NO2/c1-6-10-8-13(11(3,4)5)9-12(14,7-2)15-10/h10,14H,6-9H2,1-5H3

InChI Key

OLNPCQNTPPRZBA-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CC(O1)(CC)O)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-sec-Butyl-2,6-di-tert-butylphenol

  • Structure: Phenol ring with sec-butyl (position 4) and tert-butyl groups (positions 2 and 6) .
  • Molecular Formula: C₁₈H₃₀O (vs. C₁₂H₂₅NO₂ for the target morpholine compound).
  • Applications : Used as a reference substance in chemical inventories, likely for antioxidative or stabilizing roles due to steric hindrance from tert-butyl groups .
  • Higher molecular weight and hydrophobicity due to three bulky alkyl groups.

4-Tert-Butyl-2-Nitro Phenol

  • Structure: Phenol with tert-butyl (position 4) and nitro (position 2) groups .
  • Molecular Formula: C₁₀H₁₃NO₃ (vs. C₁₂H₂₅NO₂ for the target compound).
  • Applications : Intermediate in synthesis; nitro groups enhance electrophilicity for further functionalization .
  • Key Differences: Nitro group introduces strong electron-withdrawing effects, contrasting with the ethyl and hydroxyl groups in the morpholine derivative. Higher acidity (phenolic proton vs.

Musk Derivatives (e.g., Musk Ketone)

  • Structure : Aromatic rings with tert-butyl, methyl, and nitro groups .
  • Example: Musk ketone (4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone).
  • Applications : Fragrance industry; nitro and tert-butyl groups enhance stability and volatility .
  • Key Differences :
    • Nitro and acetyl groups dominate reactivity, unlike the morpholine’s hydroxyl and ethyl substituents.
    • Musk compounds are optimized for odorant properties, whereas the target morpholine may prioritize solubility or hydrogen-bonding capacity.

4-tert-Butyl-2,6-dimethylbenzenesulfonyl Chloride

  • Structure : Sulfonyl chloride derivative with tert-butyl and methyl groups .
  • Applications : Intermediate in sulfonation reactions; used in X-ray crystallography studies .
  • Key Differences :
    • Sulfonyl chloride group is highly reactive toward nucleophiles, unlike the morpholine’s hydroxyl group.
    • Methyl substituents (vs. ethyl in the target compound) reduce steric bulk.

Comparative Data Table

Compound Molecular Formula Key Functional Groups Applications Key Distinguishing Features
4-tert-Butyl-2,6-diethylmorpholin-2-ol C₁₂H₂₅NO₂ Morpholine, -OH, -C₂H₅, -tBu Hypothetical: Catalysis, MedChem Oxygen-containing ring, moderate steric bulk
4-sec-Butyl-2,6-di-tert-butylphenol C₁₈H₃₀O Phenol, -tBu, -secBu Reference substance, Antioxidant High hydrophobicity, three alkyl groups
4-Tert-Butyl-2-Nitro Phenol C₁₀H₁₃NO₃ Phenol, -NO₂, -tBu Synthetic intermediate Nitro group enhances reactivity/toxicity
Musk Ketone C₁₄H₁₈N₂O₅ Acetophenone, -NO₂, -tBu Fragrance additive Nitro and acetyl groups for stability
4-tert-Butyl-2,6-dimethylbenzenesulfonyl chloride C₁₂H₁₅ClO₂S Sulfonyl chloride, -tBu, -CH₃ Sulfonation reactions Electrophilic sulfonyl chloride group

Research Findings and Limitations

  • Synthetic Pathways: The target morpholine derivative may share synthetic strategies with tert-butyl-substituted phenols (e.g., alkylation of morpholine precursors) but requires regioselective ethyl and tert-butyl group installation.
  • Physicochemical Properties: Compared to phenol analogs, the morpholine’s oxygen atom and hydroxyl group may improve water solubility and hydrogen-bonding capacity, critical for biological activity.
  • Gaps in Evidence: No direct data on this compound exists in the provided sources. Comparisons rely on structural analogs, highlighting the need for further experimental characterization.

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